1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves the reaction of 1-acetyl-3-methyl-2,3-dihydro-1H-indole with sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Scientific Research Applications
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride can be compared with other similar indole derivatives, such as:
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonic acid: Similar structure but different functional group, leading to different chemical properties and reactivity.
1-acetyl-3-methyl-2,3-dihydro-1H-indole-6-sulfonamide: Similar structure but different functional group, leading to different biological activities.
Properties
IUPAC Name |
1-acetyl-3-methyl-2,3-dihydroindole-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-7-6-13(8(2)14)11-5-9(17(12,15)16)3-4-10(7)11/h3-5,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJGSPXTYMSAAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C1C=CC(=C2)S(=O)(=O)Cl)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.